Cas no 1936579-80-4 (2-fluoro-3-sulfopropanoic acid)
2-fluoro-3-sulfopropanoic acid 화학적 및 물리적 성질
이름 및 식별자
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- Propanoic acid, 3-(chlorosulfonyl)-2-fluoro-
- 2-fluoro-3-sulfopropanoic acid
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- 인치: 1S/C3H4ClFO4S/c4-10(8,9)1-2(5)3(6)7/h2H,1H2,(H,6,7)
- InChIKey: DZHFFMVGUMBHCL-UHFFFAOYSA-N
- 미소: C(O)(=O)C(F)CS(Cl)(=O)=O
2-fluoro-3-sulfopropanoic acid 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-250532-1.0g |
2-fluoro-3-sulfopropanoic acid |
1936579-80-4 | 1.0g |
$0.0 | 2023-03-01 | ||
| Enamine | EN300-250532-1g |
2-fluoro-3-sulfopropanoic acid |
1936579-80-4 | 1g |
$0.0 | 2023-09-15 |
2-fluoro-3-sulfopropanoic acid 관련 문헌
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1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
2-fluoro-3-sulfopropanoic acid에 대한 추가 정보
2-Fluoro-3-sulfopropanoic Acid and CAS No. 1936579-80-4: A Comprehensive Overview of Its Chemical Properties, Applications, and Research Advancements
2-Fluoro-3-sulfopropanoic acid is a multifunctional organic compound with a unique structural framework that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. Its molecular formula, CAS No. 1936579-80-4, represents a sulfonated derivative with a fluorinated carbon chain, which imparts distinctive physicochemical properties. This compound is characterized by the presence of a sulfonic acid group (-SO3H) at the third carbon position and a fluorine atom at the second carbon position, making it a valuable building block for the synthesis of bioactive molecules. The combination of these functional groups allows for diverse chemical modifications, which are critical for optimizing biological activity and pharmacokinetic profiles in drug development.
Recent studies have highlighted the potential of 2-fluoro-3-sulfopropanoic acid in modulating cellular signaling pathways and its role as a precursor for the design of novel therapeutics. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit enhanced inhibitory activity against specific protein kinases, which are implicated in various cancers. The fluorine atom at the second carbon position contributes to the molecule's hydrophobicity, while the sulfonic acid group enhances its solubility in aqueous environments, a critical factor for drug delivery systems. These dual properties make 2-fluo-ro-3-sulfopropanoic acid a promising candidate for the development of small-molecule inhibitors targeting oncogenic pathways.
From a synthetic perspective, the preparation of 2-fluoro-3-sulfopropanoic acid involves a series of well-established chemical transformations. One of the most efficient methods involves the sulfonation of 2-fluoropropanoic acid, a process that requires precise control of reaction conditions to ensure the selective introduction of the sulfonic acid group. This approach has been validated in recent industrial-scale synthesis protocols, where the compound is used as an intermediate in the production of sulfonamide-based drugs. The scalability of this method has been a key focus of research, as highlighted in a 2024 review article in Organic Process Research & Development, which emphasized the importance of green chemistry principles in optimizing the synthesis of such compounds.
In the context of pharmaceutical applications, 2-fluoro-3-sulfopropanoic acid has shown potential in the development of anti-inflammatory agents and antiviral compounds. A 2023 study published in Antiviral Research reported that derivatives of this compound exhibited potent antiviral activity against RNA viruses, including SARS-CoV-2. The sulfonic acid group is believed to play a role in the molecule's ability to interact with viral envelope proteins, while the fluorine atom enhances its metabolic stability. These findings underscore the importance of functional group optimization in the design of antiviral drugs, particularly in the face of emerging viral threats.
Another area of active research is the use of 2-fluoro-3-sulfopropanoic acid in the development of radiopharmaceuticals for diagnostic imaging. A 2023 study in Nuclear Medicine and Biology explored the radiolabeling of this compound with fluorine-18, a common isotope used in positron emission tomography (PET) scans. The study demonstrated that the fluorinated derivative could serve as a tracer for monitoring metabolic processes in vivo, offering new insights into the pathophysiology of neurological disorders. This application highlights the versatility of 2-fluoro-3-sulfopropanoic acid in both therapeutic and diagnostic contexts.
From a mechanistic standpoint, the biological activity of 2-fluoro-3-sulfopropanoic acid is influenced by its ability to form hydrogen bonds and engage in electrostatic interactions with target proteins. A 2024 computational study published in Journal of Computational Chemistry used molecular dynamics simulations to investigate the binding affinity of this compound to a specific enzyme target. The results indicated that the sulfonic acid group forms critical hydrogen bonds with the enzyme's active site, while the fluorine atom stabilizes the interaction through π-π stacking with aromatic residues. These findings provide a molecular basis for the design of more potent derivatives with improved selectivity.
Furthermore, the chemical stability of 2-fluoro-3-sulfopropanoic acid has been a subject of recent research, particularly in the context of its use in aqueous solutions. A 2023 study in Chemical Research in Toxicology evaluated the degradation pathways of this compound under physiological conditions. The study revealed that the sulfonic acid group is susceptible to hydrolysis, which could impact its bioavailability. However, the introduction of protective groups or the incorporation of additional functional moieties has been shown to enhance its stability, as demonstrated in a 2024 patent application focused on the development of long-acting formulations.
Despite its promising applications, the synthesis and use of 2-fluoro-3-sulfopropanoic acid present several challenges that require further investigation. One such challenge is the potential for side reactions during sulfonation, which can lead to the formation of undesired byproducts. A 2023 study in Organic Letters addressed this issue by developing a catalytic method that minimizes side reactions while maintaining high yields. This advancement has significant implications for the industrial production of this compound, as it reduces the need for extensive purification steps and lowers production costs.
Another area of concern is the environmental impact of 2-fluoro-3-sulfopropanoic acid and its derivatives. A 2024 review article in Green Chemistry discussed the potential for these compounds to accumulate in aquatic ecosystems due to their hydrophobic nature. The study recommended the development of biodegradable derivatives or the use of alternative functional groups to mitigate environmental risks. These findings highlight the importance of sustainable chemistry practices in the design and application of such compounds, particularly as regulatory frameworks become more stringent.
In summary, 2-fluoro-3-sulfopropanoic acid represents a versatile and promising compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structural features enable the design of novel therapeutics with enhanced biological activity and pharmacokinetic properties. However, ongoing research is needed to address challenges related to synthesis, stability, and environmental impact. As the field of drug discovery continues to evolve, the development of compounds like 2-fluoro-3-sulfopropanoic acid will play a crucial role in the creation of more effective and sustainable therapeutic agents.
For researchers and industry professionals, the exploration of 2-fluoro-3-sulfopropanoic acid offers exciting opportunities to advance the frontiers of chemical science and pharmaceutical innovation. By leveraging its unique properties and addressing the associated challenges, this compound has the potential to contribute significantly to the development of next-generation therapeutics and diagnostic tools. As such, continued investment in research and development will be essential to unlock the full potential of 2-fluoro-3-sulfopropanoic acid in the years to come.
1936579-80-4 (2-fluoro-3-sulfopropanoic acid) 관련 제품
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